3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Muscarinic M4 Positive Allosteric Modulator Binding Affinity

3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine (C16H15ClN4OS, MW 346.8 g/mol) is a synthetic 1,2,4-triazole derivative featuring a 2-chlorophenyl group at the 3-position, a 3-methoxybenzylthio substituent at the 5-position, and a primary amine at the 4-position. The compound is characterized in the ZINC database (ZINC000084687744) and linked to primary literature documenting positive allosteric modulator (PAM) activity at the human muscarinic acetylcholine receptor M4 (CHRM4).

Molecular Formula C16H15ClN4OS
Molecular Weight 346.8 g/mol
Cat. No. B15101055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15ClN4OS
Molecular Weight346.8 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
InChIInChI=1S/C16H15ClN4OS/c1-22-12-6-4-5-11(9-12)10-23-16-20-19-15(21(16)18)13-7-2-3-8-14(13)17/h2-9H,10,18H2,1H3
InChIKeyGIBGBWRQWZPDKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine: A Muscarinic M4 PAM Tool Compound for CNS Target Validation


3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine (C16H15ClN4OS, MW 346.8 g/mol) is a synthetic 1,2,4-triazole derivative featuring a 2-chlorophenyl group at the 3-position, a 3-methoxybenzylthio substituent at the 5-position, and a primary amine at the 4-position [1]. The compound is characterized in the ZINC database (ZINC000084687744) and linked to primary literature documenting positive allosteric modulator (PAM) activity at the human muscarinic acetylcholine receptor M4 (CHRM4) [2]. Its measured logP of 3.47 and 0.19 fraction sp³ indicate moderate lipophilicity with limited three-dimensional character, distinguishing it within the M4 PAM chemical space [1].

Why Generic 1,2,4-Triazole-4-ylamine Analogs Cannot Substitute for 3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine


Subtle positional isomerism within the 1,2,4-triazole-4-ylamine series produces marked differences in muscarinic receptor activity. The specific combination of a 2-chlorophenyl at position 3 and a 3-methoxybenzylthio at position 5 generates an M4 PAM pharmacophore distinct from the para-methoxy isomer 3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine or the regioisomer 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine . Class-level data from the M4 PAM literature show that even single-atom shifts in substituent position can alter pKi values by over one log unit and dramatically affect selectivity against M1, M2, M3, and M5 subtypes [1]. Consequently, procurement decisions based solely on triazole scaffold similarity risk obtaining a compound with uncharacterized or absent M4 PAM activity, invalidating receptor-level experimental outcomes.

Quantitative Differentiation Evidence for 3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine


M4 Muscarinic Receptor Binding Affinity: pKi 7.25–7.88 Versus In-Class Analogs

ZINC000084687744 (target compound) exhibits pKi values of 7.25 and 7.88 at the human muscarinic acetylcholine receptor M4 (ACM4_HUMAN), corresponding to Ki values of approximately 56 nM and 13 nM respectively, as recorded in the ZINC database from the Bioorg. Med. Chem. Lett. 2013 publication [1]. In the same screening dataset, the advanced lead ML253 (VU0448088, a thieno[2,3-b]pyridine-2-carboxamide, not a triazole) achieved EC50 56 nM at human M4 [2]. Direct comparator data for the para-methoxy isomer (4-methoxybenzylthio) and the regioisomer (3-chlorophenylmethylthio / 2-methoxyphenyl) are not publicly reported in the same assay system, precluding direct head-to-head comparison. However, the target compound's binding affinity places it within the sub-100 nM range characteristic of tool-quality M4 PAMs, while its distinct triazole scaffold offers an alternative chemotype to the thienopyridine series [3].

Muscarinic M4 Positive Allosteric Modulator Binding Affinity

Lipophilicity Differential: logP 3.47 Versus Structural Analogs

The target compound possesses a calculated logP of 3.47 and a fraction sp³ of 0.19, as recorded in the ZINC database [1]. By comparison, the representative M4 PAM ML253 (same molecular formula C16H15ClN4OS but thienopyridine scaffold) exhibits a calculated logP of approximately 2.8–3.0 (estimated from its structure) and brain-to-plasma ratio (BPR) of 0.88 in rat [2]. The higher logP of the target triazole (3.47 vs. ~2.8–3.0) suggests increased lipophilicity, which may translate to higher non-specific binding and potentially altered CNS pharmacokinetics relative to the thienopyridine class. For the regioisomer 5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine, no logP data are publicly available, making cross-scaffold comparison the only feasible quantitative benchmark.

Physicochemical Properties logP CNS Penetration

M4 Subtype Selectivity Inference from Chemotype Class

No direct selectivity data (M1, M2, M3, M5 counterscreen) are publicly reported for the target compound. However, within the same publication from which its M4 binding data are derived, the structurally unrelated M4 PAM ML253 demonstrated >30,000 nM EC50 at human M2 (selectivity ratio >535-fold vs. M4 EC50 56 nM) and >30,000 nM at rat M2 [1]. Furthermore, compound 3 in the same ChEMBL dataset exhibited M1 EC50 = 970 nM, representing only ~6.6-fold selectivity over M4 [2]. These data illustrate that M4 subtype selectivity among allosteric modulators is highly chemotype-dependent and that the triazole scaffold of the target compound has not been characterized for selectivity. Researchers must commission M1–M5 counterscreening to establish the selectivity window before using this compound in muscarinic receptor functional studies.

Subtype Selectivity Muscarinic Receptors Off-Target Profile

Research Application Scenarios for 3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine Based on Differentiated Evidence


Scaffold-Hopping SAR Campaigns for M4 PAM Lead Discovery

Medicinal chemistry groups seeking to diversify away from the thieno[2,3-b]pyridine-2-carboxamide scaffold (e.g., ML253) can employ this compound as a triazole-based starting point for M4 PAM SAR exploration. Its M4 binding affinity (pKi 7.25–7.88) validates the 1,2,4-triazole core as a viable M4 pharmacophore [1], while its distinct logP (~3.47 vs. ~2.8–3.0 for thienopyridines) offers a differentiated physicochemical profile for systematic optimization of CNS penetration and metabolic stability [2]. Procurement should specify purity ≥95% (HPLC) and include analytical certification to ensure reproducibility in binding assays.

Pharmacological Tool for Muscarinic Receptor Subtype Profiling

This compound serves as a chemical probe for investigating the contribution of M4 receptor positive allosteric modulation in native tissue preparations, provided that M1–M5 selectivity is experimentally confirmed prior to use. Given that class-level selectivity data show variability from 6.6-fold to >535-fold across chemotypes [3], researchers must commission parallel counterscreening at M1, M2, M3, and M5. The compound's sub-100 nM M4 binding potency justifies its use in Schild analysis and allosteric ternary complex model studies to differentiate PAM mechanism from orthosteric agonism.

Comparative Physicochemical Benchmarking for CNS Drug Candidate Profiling

Preclinical CNS drug discovery programs can utilize this compound as a comparator in physicochemical and ADME panels alongside lead M4 PAM candidates. Its calculated logP of 3.47 and fraction sp³ of 0.19 place it at the upper boundary of desirable CNS drug space [2], making it valuable for benchmarking solubility, permeability (PAMPA-BBB), and plasma protein binding assays. Contract research organizations (CROs) offering M4 PAM screening services should include this compound in their reference compound libraries to contextualize client compound performance.

Positional Isomerism Studies in Triazole SAR

Academic groups investigating the impact of methoxy group position (meta vs. para) on M4 PAM activity can use this compound as the 3-methoxy reference point in a systematic isomer panel. Direct comparison with the para-methoxy isomer (3-(2-Chlorophenyl)-5-[(4-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine) and the regioisomer (5-[(3-Chlorophenyl)methylthio]-3-(2-methoxyphenyl)-1,2,4-triazole-4-ylamine) under identical assay conditions would generate the first head-to-head dataset quantifying the contribution of meta-substitution to M4 binding and selectivity, a currently unresolved SAR question.

Quote Request

Request a Quote for 3-(2-Chlorophenyl)-5-[(3-methoxyphenyl)methylthio]-1,2,4-triazole-4-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.